2,6-dichloro-7-ethyl-7H-purine
Description
Significance of the Purine (B94841) Scaffold in Medicinal and Organic Chemistry
The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of fundamental importance in the realm of medicinal and organic chemistry. nih.govrsc.org Its prevalence in nature is a testament to its significance; purine derivatives are integral components of nucleic acids (DNA and RNA) and essential energy carriers like adenosine (B11128) triphosphate (ATP). rsc.org This natural ubiquity has made the purine core a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. bohrium.com
In medicinal chemistry, the purine structure is a cornerstone in the development of a diverse range of therapeutic agents. nih.gov By modifying the purine core with various functional groups, chemists have been able to design molecules with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.net For instance, purine analogues that mimic natural nucleosides are widely used as anticancer and antiviral drugs. academie-sciences.fr
From an organic chemistry perspective, the purine scaffold presents a fascinating and versatile platform for synthetic exploration. The presence of multiple nitrogen atoms and reactive carbon positions allows for a rich and diverse range of chemical transformations. rsc.org These include reactions such as alkylation, halogenation, amination, and various coupling reactions, which enable the construction of complex molecular architectures. researchgate.net The ability to selectively functionalize different positions on the purine ring is crucial for the synthesis of targeted therapeutic agents and functional materials.
Overview of 7H-Purine Derivatives in Chemical Investigations
Within the broader family of purine derivatives, those substituted at the 7-position of the purine ring, known as 7H-purines, have attracted considerable research interest. The stability of purine tautomers often follows the order of 9-H > 7-H > 3-H > 1-H, making the 9-substituted isomers typically more prevalent in synthetic reactions. rsc.orgresearchgate.net However, the synthesis and study of 7-substituted purines are of significant interest due to their unique biological properties. iucr.org
The direct alkylation of purine bases often yields a mixture of N7 and N9 isomers, necessitating chromatographic separation. nih.gov This has spurred the development of selective synthetic methods to access the less-favored N7-substituted purines. iucr.org Research into 7H-purine derivatives has revealed their potential as kinase inhibitors, antiviral agents, and anticancer compounds. For example, certain 7-substituted purine analogues have been investigated for their ability to inhibit enzymes crucial for viral replication or cancer cell proliferation. smolecule.com
The reactivity of the purine core in 7H-derivatives is also a key area of investigation. The substituent at the 7-position can influence the electronic properties of the entire ring system, thereby affecting the regioselectivity of subsequent reactions. This allows for the strategic synthesis of polysubstituted purines with precisely controlled substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Specific Academic Relevance and Research Trajectory of 2,6-Dichloro-7-ethyl-7H-purine
The compound this compound holds specific academic relevance primarily as a synthetic intermediate. The two chlorine atoms at the 2- and 6-positions of the purine ring are excellent leaving groups, making them susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at these positions, leading to the generation of diverse libraries of 2,6-disubstituted-7-ethyl-7H-purines.
The research trajectory for this compound is therefore closely tied to its utility in synthetic and medicinal chemistry programs. For example, it can be used as a starting material for the synthesis of novel 6-selanyl-2-triazolylpurine derivatives. acs.org The ethyl group at the 7-position provides a stable modification that prevents tautomerization and can influence the solubility and biological activity of the final products.
While direct biological applications of this compound itself are not extensively reported, its role as a precursor to biologically active molecules is well-documented in the chemical literature. The ability to readily diversify the purine scaffold from this intermediate makes it a valuable tool for researchers exploring the chemical space around the 7H-purine core in the quest for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-7-ethylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKNOIREWJPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2,6 Dichloro 7 Ethyl 7h Purine
Nucleophilic Aromatic Substitution (SNAr) Reactions at C2 and C6
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 2,6-dichloro-7-ethyl-7H-purine core. The electron-withdrawing nature of the ring nitrogen atoms renders the C2 and C6 positions electrophilic and thus susceptible to attack by nucleophiles.
A well-established principle in purine (B94841) chemistry is the differential reactivity of the C6 and C2 positions towards nucleophilic attack. The chlorine atom at the C6 position is significantly more labile than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency of the C6 position, which is situated between two nitrogen atoms in the pyrimidine (B1678525) ring. Consequently, nucleophilic attack occurs preferentially at C6, allowing for the selective synthesis of 6-substituted-2-chloro-7-ethyl-7H-purine derivatives.
Reaction of 2,6-dichloropurine (B15474) with various nucleophiles under controlled conditions, typically at room temperature or with gentle heating, results in the clean displacement of the C6-chloro group while leaving the C2-chloro group intact. More forcing conditions, such as higher temperatures, are generally required to substitute the second chlorine atom at the C2 position.
The selective reactivity of the C6 position has been exploited to introduce a wide array of functional groups onto the purine scaffold.
Amines: The reaction of 2,6-dichloropurines with primary or secondary amines is a common and efficient method for synthesizing 6-aminopurine derivatives. For instance, reacting 2,6-dichloropurine with cyclohexylamine (B46788) in the presence of a base like triethylamine (B128534) (Et₃N) under microwave irradiation leads to the formation of the corresponding 2-chloro-N-cyclohexyl-9H-purin-6-amine in good yield. acs.org This methodology is directly applicable to the 7-ethyl analogue.
Selanyl Groups: Selanyl moieties can be introduced at the C6 position through SNAr reactions with selenol nucleophiles. These selenols are typically generated in situ from the corresponding diselenides by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or hypophosphorous acid. acs.org A series of 2-chloro-6-selanylpurine derivatives have been synthesized by reacting N-substituted 2,6-dichloropurines with these in situ generated selenols, demonstrating the viability of this transformation. acs.org
The table below summarizes representative SNAr reactions at the C6 position of N-substituted 2,6-dichloropurines.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Product Type | Yield (%) |
| Cyclohexylamine | Et₃N | EtOH | 90 (MW) | 2-Chloro-6-(cyclohexylamino)purine | 65 |
| Dipentyl diselenide | NaBH₄ | i-PrOH | 60 | 2-Chloro-6-(pentylselanyl)purine | 84 |
| Dibenzyl diselenide | H₃PO₂ | i-PrOH | 25 | 2-Chloro-6-(benzylselanyl)purine | 75 |
Reactions Involving the 7-Ethyl Moiety
The 7-ethyl group is an alkyl substituent that is generally considered chemically inert under the conditions typically used to modify the purine ring. Its primary role is to block the N7 position, thereby directing other substitutions, and to modify the physicochemical properties of the molecule, such as solubility and steric hindrance near the imidazole (B134444) ring. Based on available literature, reactions that directly functionalize the ethyl group itself (e.g., oxidation, halogenation) are not commonly reported, as synthetic efforts are almost exclusively focused on the more reactive heterocyclic core.
Electrophilic Reactions on the Purine Heterocycle (e.g., C8-bromination, C2-lithiation)
While the pyrimidine ring of the purine system is electron-deficient, the imidazole ring is comparatively electron-rich, allowing for electrophilic substitution.
C8-Bromination: The C8 position is the most nucleophilic carbon in the purine ring system and is the primary site for electrophilic attack. Purines readily undergo electrophilic aromatic substitution at this position. acs.org Although specific examples for the 7-ethyl derivative are not prevalent, the general mechanism involves the reaction with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield the 8-bromo-2,6-dichloro-7-ethyl-7H-purine derivative.
C2-Lithiation: The direct lithiation of purines via deprotonation typically occurs at the most acidic C-H bond, which is at the C8 position. researchgate.net Achieving lithiation at the C2 position is more complex. It is not typically achieved by direct deprotonation. An alternative strategy is the halogen-metal exchange reaction, where an organolithium reagent (e.g., n-butyllithium) abstracts a halogen atom. wikipedia.orgias.ac.in This reaction is most efficient for iodides and bromides. wikipedia.org For dichloropurines, achieving selective C2-lithiation via halogen-metal exchange would be challenging due to the lower reactivity of chlorides and the competing reactivity at the C6-Cl bond and the acidic C8-H proton. Studies on related systems have shown that attempting lithiation on unprotected 2-amino-6-chloropurines can lead to the opening of the pyrimidine ring, highlighting the complexity of these reactions. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions at Purine Ring Positions
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the purine ring.
The Suzuki-Miyaura cross-coupling reaction is particularly effective for introducing aryl and alkenyl substituents. Consistent with SNAr reactivity, the C6 position is more reactive than the C2 position in palladium-catalyzed couplings. nih.gov This allows for the regioselective synthesis of 6-aryl-2-chloro-7-ethyl-7H-purines by reacting the parent compound with one equivalent of a boronic acid in the presence of a palladium catalyst and a base. nih.gov Subsequent coupling at the C2 position can be achieved under different, often more forcing, reaction conditions. This stepwise approach enables the synthesis of diversely substituted 2,6-diarylpurines. Other cross-coupling reactions, such as Stille and Negishi couplings, also show similar regioselectivity. nih.gov
The table below provides examples of Suzuki-Miyaura cross-coupling reactions on the C6 position of N-substituted 2,6-dihalopurines.
| Boronic Acid | Catalyst | Base | Solvent | Product Type | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Chloro-6-phenylpurine | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Chloro-6-(4-methoxyphenyl)purine | 98 |
| (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 2-Chloro-6-((E)-2-phenylvinyl)purine | 82 |
Structural Elucidation and Conformational Analysis of 2,6 Dichloro 7 Ethyl 7h Purine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed view of the molecular structure of 2,6-dichloro-7-ethyl-7H-purine by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's atomic arrangement and electronic properties. While specific experimental data for the 7-ethyl derivative is not extensively published, the analysis of closely related 7-alkyl-2,6-dichloropurines provides a robust framework for understanding its spectroscopic features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence for the covalent framework and the specific isomeric form.
In ¹H NMR, the ethyl group is expected to exhibit a characteristic A₂X₃ spin system, with the methylene (B1212753) protons (N-CH₂) appearing as a quartet and the methyl protons (-CH₃) as a triplet. The chemical shift of the methylene protons would be significantly downfield due to the deshielding effect of the adjacent nitrogen atom of the purine (B94841) ring. The lone aromatic proton on the purine ring (C8-H) would appear as a sharp singlet, with its chemical shift influenced by the electron-withdrawing chloro substituents.
In ¹³C NMR, distinct signals would be observed for each carbon atom in the molecule. The chemical shifts of the purine ring carbons would be characteristic of a dichloropurines system, with the carbons bearing chlorine atoms (C2 and C6) showing significant downfield shifts. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.
| Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C8-H | 8.0 - 9.0 | 145 - 155 |
| N-CH₂ | 4.0 - 5.0 | 40 - 50 |
| -CH₃ | 1.3 - 1.8 | 10 - 20 |
| C2 | - | 150 - 160 |
| C6 | - | 150 - 160 |
| C4 | - | 148 - 158 |
| C5 | - | 125 - 135 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) Applications in Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆Cl₂N₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern, with the (M)⁺, (M+2)⁺, and (M+4)⁺ peaks appearing in a ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.
Fragmentation analysis would likely reveal the loss of the ethyl group and successive losses of chlorine atoms or hydrogen cyanide (HCN) from the purine ring, providing further structural confirmation. While the exact fragmentation pattern for the 7-ethyl derivative has not been published, data from the closely related 7-benzyl-2,6-dichloro-7H-purine indicates that cleavage of the N-substituent is a primary fragmentation pathway.
| Ion | m/z (for ³⁵Cl isotopes) | Significance |
| [C₇H₆Cl₂N₄]⁺ | 216 | Molecular Ion (M⁺) |
| [C₅H₃Cl₂N₄]⁺ | 187 | Loss of ethyl group |
| [C₇H₆ClN₄]⁺ | 181 | Loss of a chlorine atom |
Note: The m/z values correspond to the most abundant isotopes.
Vibrational Spectroscopy (Infrared and Raman)
Key expected vibrational frequencies for this compound are summarized in the table below, based on characteristic group frequencies and data from analogous molecules like 7-benzyl-2,6-dichloro-7H-purine. nist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of the C8-H bond. |
| C-H stretch (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |
| C=N/C=C stretch | 1600 - 1450 | Ring stretching vibrations of the purine core. |
| C-Cl stretch | 800 - 600 | Stretching vibrations of the carbon-chlorine bonds. |
The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands arising from various bending and skeletal vibrations, which would be unique to the specific structure of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Purine systems are known to exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system. For this compound, the absorption maxima (λ_max_) are expected to be in the range of 250-300 nm. The exact position of the absorption bands would be influenced by the chloro substituents and the ethyl group at the N7 position. Information on the fluorescence properties of this specific compound is not available in the literature, and many purine derivatives are only weakly fluorescent.
X-ray Crystallography and Solid-State Structural Investigations
While a crystal structure for this compound is not publicly available, a detailed X-ray crystallographic study has been conducted on the closely related compound, 2,6-dichloro-7-isopropyl-7H-purine. nih.gov This study provides invaluable insights into the likely solid-state conformation and intermolecular interactions of the 7-ethyl derivative.
The crystal structure of the isopropyl analog reveals that the purine ring system is essentially planar. nih.gov It is expected that the 7-ethyl derivative would adopt a similar planar conformation of its purine core.
Crystallographic Data for 2,6-dichloro-7-isopropyl-7H-purine nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0146 (5) |
| b (Å) | 8.2862 (6) |
| c (Å) | 8.9686 (7) |
| α (°) | 70.499 (7) |
| β (°) | 83.820 (6) |
| γ (°) | 74.204 (6) |
| V (ų) | 472.75 (7) |
| Z | 2 |
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The solid-state architecture of 7-alkyl-2,6-dichloropurines is dominated by non-covalent interactions, particularly π-π stacking. In the crystal structure of 2,6-dichloro-7-isopropyl-7H-purine, the fused-ring systems are stacked in an approximately parallel fashion. nih.gov
A key feature of the packing is the formation of inversion-related dimers through π-π stacking interactions between the pyrimidine (B1678525) rings. The centroid-centroid distance between these stacked pyrimidine rings is 3.5189 (9) Å, indicating a significant stabilizing interaction. nih.gov The distances between the atoms of one purine ring and the mean plane of an adjacent ring range from approximately 3.37 to 3.41 Å. nih.gov
Due to the absence of traditional hydrogen bond donors (like N-H or O-H groups), classical hydrogen bonding is not a dominant feature in the crystal packing of these compounds. Instead, the supramolecular assembly is primarily governed by the aforementioned π-π stacking and weaker van der Waals forces. It is highly probable that this compound would exhibit a similar crystal packing motif, driven by the strong propensity of the electron-deficient dichloropurines core to engage in π-π stacking.
Intermolecular Interaction Data for 2,6-dichloro-7-isopropyl-7H-purine nih.gov
| Interaction Type | Geometric Parameter | Value (Å) |
| π-π Stacking | Centroid-centroid distance (pyrimidine-pyrimidine) | 3.5189 (9) |
| π-π Stacking | Interplanar distance (varied) | ~3.37 - 3.41 |
This detailed structural analysis, combining spectroscopic predictions with crystallographic data from a close analog, provides a comprehensive understanding of the molecular and supramolecular features of this compound.
Tautomerism and Isomerism in Dichloropurine Systems (7H vs. 9H Preference)
The alkylation of purine systems, such as 2,6-dichloropurine (B15474), is a complex process that can lead to the formation of multiple regioisomers, most commonly the N7 and N9 substituted products. The relative prevalence of these isomers is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.
In the case of dichloropurine systems, the N9 isomer is generally considered to be the thermodynamically more stable product. This preference is attributed to the electronic distribution within the purine ring system. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), on similarly substituted purine derivatives have consistently shown the 9H tautomer to be more stable than the 7H form. nih.gov This increased stability of the N9 isomer suggests that under conditions of thermodynamic equilibrium, it would be the predominant product.
However, the formation of the N7 isomer, this compound, is not insignificant and its isolation highlights the importance of kinetic factors in the alkylation reaction. The ratio of N7 to N9 isomers can be influenced by the nature of the alkylating agent, the solvent, and the temperature of the reaction. For instance, reactions run at lower temperatures may favor the kinetically controlled product, which in some cases can be the N7 isomer. The ethyl group at the 7-position introduces specific conformational possibilities that can be analyzed using spectroscopic and computational methods to determine the most stable arrangement of the ethyl substituent relative to the purine ring.
The alkylation of 2,6-dichloropurine with an ethyl halide typically results in a mixture of the 7-ethyl and 9-ethyl isomers. The relative yields of these isomers can be influenced by the reaction conditions.
| Product | Isomer Position | Stability |
| This compound | N7 | Kinetically favored under certain conditions |
| 2,6-dichloro-9-ethyl-9H-purine | N9 | Thermodynamically more stable |
Chromatographic and Separation Methodologies for Isomer Resolution
The successful isolation and purification of this compound from its N9 isomer is a critical step in its characterization and subsequent use. Various chromatographic techniques are employed to achieve this separation, taking advantage of the subtle differences in the physicochemical properties of the two isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for separating it from its N9 isomer. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of purine derivatives.
The separation of the N7 and N9 isomers by HPLC is based on their differential interactions with the stationary phase. These interactions are influenced by factors such as polarity and molecular shape. The precise retention times of the isomers are dependent on the specific chromatographic conditions.
A typical reversed-phase HPLC method for the analysis of purine derivatives would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). scielo.br The detection is often carried out using a UV detector, as purine rings exhibit strong absorbance in the UV region. The development of a successful HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two isomers.
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Buffer mixture |
| Detection | UV Spectroscopy |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.
For the analysis of this compound and its isomer, a UPLC method would provide a more rapid and efficient separation. A UPLC system equipped with a photodiode array (PDA) detector can be used for the comprehensive measurement of purine metabolites. frontiersin.org The separation can be achieved on a C18 column with a gradient elution, allowing for the resolution of closely related compounds. frontiersin.org The enhanced sensitivity of UPLC is particularly beneficial for the detection and quantification of low-level impurities.
Column Chromatography Techniques for Isolation
For the preparative-scale isolation of this compound, column chromatography is the method of choice. This technique allows for the separation of larger quantities of the isomeric mixture, which is essential for obtaining sufficient material for further studies.
Silica (B1680970) gel is the most commonly used stationary phase for the column chromatographic separation of purine isomers. teledynelabs.com The separation is based on the differential adsorption of the isomers to the silica gel surface. The choice of the mobile phase (eluent) is critical for achieving a successful separation. A solvent system of petroleum ether and ethyl acetate (B1210297) is often effective for the separation of N7 and N9 alkylated dichloropurines. nih.gov
In a typical procedure, the crude reaction mixture containing both the N7 and N9 isomers is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity. The less polar isomer will generally elute first, followed by the more polar isomer. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure this compound.
A study on the separation of the analogous 2,6-dichloro-7-isopropyl-7H-purine and its N9 isomer demonstrated the successful use of column chromatography with a silica gel stationary phase and a petroleum ether/ethyl acetate (1/1, v/v) mobile phase. nih.gov This indicates that a similar approach would be effective for the separation of the ethylated isomers.
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate |
| Elution | Gradient or Isocratic |
In-Depth Analysis Reveals Lack of Specific Computational Data for this compound
Despite a comprehensive search of available scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available. As a result, the creation of a thorough, data-rich article strictly adhering to the requested scientific outline is not possible at this time.
The inquiry sought specific data from advanced computational chemistry methodologies, including Density Functional Theory (DFT), Quantum Theory of Atoms In Molecules (QTAIM), Hirshfeld Surface Analysis, and Molecular Dynamics (MD) simulations. These techniques provide deep insights into the molecular structure, electronic properties, intermolecular interactions, and conformational dynamics of chemical compounds. However, published research applying these specific analyses to this compound could not be located.
While general information regarding the fundamental principles of these computational methods is well-documented, and studies on other purine derivatives exist, the explicit directive to focus solely on this compound prevents the extrapolation of data from related compounds. For instance, crystallographic data is available for the closely related 2,6-dichloro-7-isopropyl-7H-purine, which provides experimental information on bond lengths and the planarity of the purine core. This suggests that the purine ring system in the ethyl analog is also likely to be essentially planar. However, without specific computational studies, it is impossible to provide the requested detailed analysis of its electronic structure, molecular orbitals, or intermolecular interaction surfaces.
Similarly, numerous studies demonstrate the application of MD simulations to understand the behavior of various purine derivatives in biological systems, but none were found that specifically model this compound to analyze its conformational sampling.
Computational and Theoretical Investigations of 2,6 Dichloro 7 Ethyl 7h Purine
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are pivotal computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. In the context of 2,6-dichloro-7-ethyl-7H-purine and its derivatives, these models provide insights into the key chemical descriptors and structural features that govern their therapeutic potential.
Chemical Descriptors Influencing Activity
Studies on purine (B94841) derivatives have revealed that a combination of electronic, steric, and hydrophobic properties significantly influences their biological activity. Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating these relationships.
For a series of 2,6,9-trisubstituted purine derivatives evaluated for their cytotoxic effects, 3D-QSAR models demonstrated that steric properties were the predominant factor, contributing to approximately 70% of the activity, while electronic properties accounted for the remaining 30% semanticscholar.org. This suggests that the size and shape of the substituents on the purine ring are critical for its interaction with biological targets.
The key chemical descriptors identified in QSAR studies of purine derivatives are summarized in the table below:
| Descriptor Category | Specific Descriptor Examples | Influence on Biological Activity |
| Steric Properties | Molar Volume, Molar Refractivity | The size and bulk of substituents can either enhance or hinder the binding of the molecule to its target. |
| Electronic Properties | Dipole Moment, HOMO/LUMO Energies | The electronic distribution within the molecule affects its ability to form hydrogen bonds and other electrostatic interactions with the target site. |
| Hydrophobic Properties | Partition Coefficient (log P) | The lipophilicity of the molecule influences its ability to cross cell membranes and reach its site of action. |
Structural Features Influencing Activity
The specific placement and nature of substituents on the purine core are crucial in determining the activity of these compounds. Research on various purine analogs has provided a clearer understanding of the structure-activity relationships (SAR).
A 3D-QSAR study on 2,6,9-trisubstituted purines as potential antitumor agents revealed that the presence of an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity semanticscholar.org. Conversely, the introduction of bulky substituents at the C2 position was found to be unfavorable semanticscholar.org. This indicates a specific spatial requirement at the receptor site, where a larger group is tolerated at C6 but not at C2.
Furthermore, in the design of new Bcr-Abl inhibitors, 3D-QSAR models were constructed using a database of 58 purine compounds, with 2,6-dichloropurine (B15474) serving as a starting material for the synthesis of novel derivatives nih.gov. This underscores the importance of the dichloropurine scaffold as a template for developing targeted inhibitors.
The following table summarizes the key structural features and their impact on the activity of purine derivatives based on QSAR and 3D-QSAR modeling:
| Position on Purine Ring | Favorable Substituents | Unfavorable Substituents | Rationale from QSAR/3D-QSAR Models |
| C2 | Smaller, less bulky groups | Bulky systems | Steric hindrance at this position likely disrupts optimal binding to the target. |
| C6 | Arylpiperazinyl systems | Small alkyl groups | The presence of a larger, specific pharmacophore at this position enhances cytotoxic activity. |
| N7 | Ethyl group (as in the parent compound) | Varies depending on the target | The N7-alkylation can influence the planarity and stacking interactions of the purine ring system. |
| N9 | Various alkyl and aryl groups | Varies depending on the target | Substitution at this position can significantly alter the overall conformation and binding affinity of the molecule. |
Design and Synthesis of 2,6 Dichloro 7 Ethyl 7h Purine Analogues and Hybrid Structures
Strategic Modifications at C2, C6, and C8 Positions of the Purine (B94841) Core
The chlorine atoms at the C2 and C6 positions of 2,6-dichloro-7-ethyl-7H-purine are excellent leaving groups, rendering these positions susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups. For instance, reaction with amines, alkoxides, or thiolates can lead to the corresponding 2,6-diamino, 2,6-dialkoxy, or 2,6-dithioether derivatives, respectively. The synthesis of N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, a reversine (B1683945) analogue, highlights the utility of sequential nucleophilic substitution on a 2,6-dichloropurine (B15474) starting material nih.gov. Similarly, reaction with sodium methoxide (B1231860) can furnish 2-chloro-6-methoxypurine (B2425465) derivatives nih.gov. Furthermore, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the C6 position, significantly diversifying the molecular architecture nih.gov.
The C8 position of the purine ring, while less reactive than the C2 and C6 positions, can also be functionalized. A direct regioselective C-H cyanation of purines has been developed, which can introduce a cyano group at the C8 position mdpi.comnih.gov. This method involves the activation of the purine ring, followed by nucleophilic cyanation mdpi.comnih.gov. The resulting 8-cyanopurine derivatives can serve as versatile intermediates for further transformations mdpi.comnih.gov.
Table 1: Examples of Strategic Modifications at C2, C6, and C8 Positions
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |
|---|---|---|---|
| C6 | Nucleophilic Substitution | Cyclohexylamine (B46788), Methylcyclohexylamine | Amino derivatives nih.gov |
| C6 | Nucleophilic Substitution | Sodium methoxide | Methoxy group nih.gov |
| C6 | Suzuki-Miyaura Coupling | Phenylboronic acid | Phenyl group nih.gov |
| C8 | C-H Cyanation | Triflic anhydride, TMSCN, DBU | Cyano group mdpi.comnih.gov |
Variations in the N7-Substituent beyond Ethyl for Structure-Property Modulation
Direct alkylation of 2,6-dichloropurine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control nih.gov. However, reaction conditions can be optimized to favor the formation of the N7-alkylated product. For instance, the use of specific bases and solvents, as well as techniques like microwave-assisted synthesis, can influence the regioselectivity of the alkylation reaction ub.edu.
A variety of alkylating agents beyond ethyl iodide can be used to introduce different substituents at the N7 position, thereby modulating the lipophilicity, steric bulk, and electronic properties of the resulting molecule. These include other primary and secondary alkyl halides, as well as more complex side chains nih.govacs.org. For example, N7-isopropyl and N7-benzyl derivatives of 2,6-dichloropurine have been synthesized ub.edunih.gov. The synthesis of N7-tert-butyl derivatives has also been achieved through a regioselective method involving silylated purines and a Lewis acid catalyst nih.govacs.org. The choice of the N7-substituent can significantly impact the biological activity and physical properties of the purine analogue.
Table 2: Examples of N7-Substituent Variations on the 2,6-Dichloropurine Core
| N7-Substituent | Alkylating Agent | Reaction Conditions | Reference |
|---|---|---|---|
| Isopropyl | 2-Iodopropane | K2CO3, DMSO | nih.gov |
| Benzyl | Benzyl bromide | Microwave, (Bu)4NOH | ub.edu |
| tert-Butyl | tert-Butyl bromide | BSA, SnCl4, DCE | nih.govacs.org |
| Heptyl | Not Specified | Not Specified | acs.org |
Synthesis of Poly-substituted and Fused Purine Derivatives
Building upon the foundational this compound structure, the synthesis of poly-substituted derivatives allows for the fine-tuning of molecular properties. By combining the synthetic strategies for modifying the C2, C6, and C8 positions, a diverse library of trisubstituted purines can be generated. For example, starting with a 2,6-dichloropurine, sequential reactions can introduce different substituents at each of these positions, leading to complex and functionally diverse molecules researchgate.net.
Furthermore, the purine ring can be used as a scaffold to construct fused heterocyclic systems. For instance, the introduction of appropriate functional groups at the C2 and a neighboring nitrogen atom could facilitate cyclization reactions to form novel fused purine derivatives. While specific examples starting directly from this compound are not extensively detailed, the general principles of purine chemistry suggest that such transformations are feasible and could lead to compounds with unique three-dimensional structures and properties.
Regioisomeric Analogues (e.g., N9-Ethyl counterparts) for Comparative Chemical Studies
The alkylation of 2,6-dichloropurine with ethyl iodide typically produces a mixture of this compound and its regioisomer, 2,6-dichloro-9-ethyl-9H-purine ub.edu. The ratio of these isomers is dependent on the reaction conditions, with the N9 isomer generally being the thermodynamically more stable product nih.gov. These regioisomers can be separated using chromatographic techniques, such as column chromatography nih.govrsc.org.
The availability of both the N7- and N9-ethyl isomers allows for valuable comparative studies of their chemical and physical properties. Spectroscopic techniques, particularly NMR, are crucial for distinguishing between the two isomers. For example, differences in the chemical shifts of the purine ring protons and carbons can be used to assign the correct structure nih.govacs.org. Comparative studies on the reactivity of the C2 and C6 chloro-substituents in the N7- and N9-ethyl isomers can provide insights into how the position of the ethyl group influences the electronic distribution and, consequently, the chemical behavior of the purine ring. These studies are essential for understanding the structure-activity relationships of this class of compounds. The UV absorption maxima for N7 isomers are typically observed at longer wavelengths (by 10–15 nm) compared to their N9 counterparts nih.gov.
Table 3: Comparison of N7- and N9-Ethyl-2,6-dichloropurine Isomers
| Property | This compound (N7-isomer) | 2,6-dichloro-9-ethyl-9H-purine (N9-isomer) |
|---|---|---|
| Synthesis | Minor product in direct alkylation, can be favored under specific conditions nih.govub.edu. | Major product in direct alkylation under thermodynamic control nih.govub.edu. |
| Separation | Chromatographic methods (e.g., column chromatography) nih.govrsc.org. | Chromatographic methods (e.g., column chromatography) nih.govrsc.org. |
| Spectroscopic ID | Characteristic NMR chemical shifts nih.govacs.org. | Characteristic NMR chemical shifts nih.govacs.org. |
| UV Absorption | Longer wavelength maxima (275-320 nm) nih.gov. | Shorter wavelength maxima (265-310 nm) nih.gov. |
Mechanistic Chemical Biology Investigations Involving the 2,6 Dichloro 7 Ethyl 7h Purine Scaffold
Structure-Activity Relationship (SAR) Elucidation for Molecular Target Interactions
The biological activity of purine (B94841) analogues is intrinsically linked to their structural features. Structure-Activity Relationship (SAR) studies are therefore crucial in understanding how modifications to the 2,6-dichloro-7-ethyl-7H-purine scaffold influence its interaction with molecular targets. These investigations systematically alter the chemical structure of the lead compound and assess the resulting impact on its biological efficacy, providing valuable insights for the rational design of more potent and selective agents.
Identification of Key Structural Features for Specific Molecular Recognition
The 2,6-dichloropurine (B15474) core is a critical pharmacophore that facilitates interactions with a variety of protein targets, particularly kinases. The nitrogen atoms in the purine ring system can act as hydrogen bond acceptors, while the chlorine atoms can engage in halogen bonding and hydrophobic interactions within the target's binding site. The ethyl group at the N7-position is significant for modulating solubility and steric interactions, which can influence both binding affinity and selectivity.
For instance, in a series of 2,6-disubstituted purine derivatives, the nature of the substituents at both the C2 and C6 positions was found to be a major determinant of their anti-proliferative activity. While direct SAR data for this compound is limited, studies on analogous compounds, such as ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, have demonstrated potent cytotoxic effects against several human tumor cell lines. nih.gov This suggests that the 2,6-dichloro-7-substituted purine scaffold is a promising starting point for the development of anti-cancer agents. The activity of this related compound is highlighted in the table below.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | 7.8 |
| HCT-116 (Colon Cancer) | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | 9.2 |
| A-375 (Melanoma) | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | 3.1 |
| G-361 (Melanoma) | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | 4.5 |
Influence of Substituents on Binding Affinity and Selectivity
The substituents on the purine ring play a pivotal role in determining the binding affinity and selectivity of the molecule. The chlorine atoms at the C2 and C6 positions are crucial for activity, as they are key sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space around the purine core.
Chemical Probe Development based on the this compound Core
While specific examples of chemical probes directly derived from this compound are not extensively documented in the literature, the purine scaffold is a well-established platform for the development of such tools. Chemical probes are essential for studying the function of proteins in their native cellular environment. The reactivity of the chlorine atoms at the C2 and C6 positions makes the this compound scaffold an attractive starting point for the synthesis of activity-based probes or affinity-based probes. By appending reporter tags such as biotin (B1667282) or a fluorophore, or reactive groups that can covalently bind to the target protein, these probes can be used to identify and characterize the cellular targets of the parent compound.
Molecular Docking and Ligand-Protein Interaction Studies (emphasizing chemical interactions and binding modes)
Molecular docking studies are instrumental in predicting the binding conformation and interaction patterns of ligands with their protein targets. For purine analogues, a common target class is the protein kinase family. The purine scaffold can mimic the adenine (B156593) moiety of ATP, allowing these compounds to act as competitive inhibitors.
Studies on related 2,6-diamino-substituted 7H-purine derivatives have shown that the tautomeric state (HN(7) vs. HN(9)) can influence binding. nih.gov For N7-substituted compounds like this compound, this tautomerism is fixed, which can be an advantage in rational drug design as it reduces the conformational complexity.
Elucidation of Molecular Pathways Affected by Purine Analogues (from a chemical intervention perspective)
The cytotoxic effects observed for analogues of this compound suggest that these compounds can significantly impact cellular pathways related to cell proliferation and survival. nih.gov Given that many purine analogues target protein kinases, it is plausible that this compound could affect signaling pathways regulated by these enzymes.
For example, inhibition of key kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or in cell signaling cascades, such as the MAPK or PI3K/Akt pathways, could lead to the observed anti-proliferative effects. The induction of apoptosis by the related ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate in melanoma cell lines points towards an interference with pathways that control programmed cell death. nih.gov Further studies using chemical proteomics and other systems biology approaches would be necessary to precisely identify the molecular pathways modulated by this compound and to fully understand its mechanism of action from a chemical intervention perspective.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,6-dichloro-7-ethyl-7H-purine, and how can reaction conditions be optimized to favor N7-alkylation over N9 isomer formation?
- Methodological Answer : The synthesis typically involves alkylation of 2,6-dichloro-9H-purine with ethylating agents. To favor N7-substitution, use polar aprotic solvents (e.g., DMSO) and bulky bases (e.g., K₂CO₃) at controlled temperatures (288–291 K). Evidence from analogous N7-isopropyl purine synthesis shows that prolonged reaction times and excess alkylating agent (e.g., 5:1 molar ratio of 2-iodopropane to purine) improve N7 selectivity. Chromatographic separation (silica gel with petroleum ether/ethyl acetate) is essential for isolating the minor N7 isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic signals:
- N7-ethyl group: A triplet (~1.4 ppm) for CH₃ and quartet (~4.4 ppm) for CH₂ in ¹H NMR; ~15–20 ppm (CH₃) and ~35–45 ppm (CH₂) in ¹³C NMR.
- Purine ring protons: C8-H (~8.3 ppm) and splitting patterns to confirm substitution (e.g., singlet for C2/C6 chlorines) .
- HRMS : Look for [M+H]⁺ isotopic clusters (Cl₂ pattern: 3:2:1 ratio for M, M+2, M+4 peaks).
- X-ray crystallography : Use SHELXL for refinement; analyze bond angles and torsional parameters to validate regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound derivatives?
- Methodological Answer :
- Validation Metrics : Compare calculated (DFT) vs. experimental bond lengths (e.g., C-Cl: ~1.73 Å) and torsional angles (e.g., ethyl group orientation).
- Refinement Tools : Use SHELXL’s restraints for disordered ethyl groups. For discrepancies in dihedral angles, cross-check with ORTEP-3 visualizations to assess steric hindrance or packing effects .
- Statistical Tests : Apply R-factor analysis (e.g., R₁ < 5%) and electron density maps to identify model biases .
Q. What methodological considerations are critical when evaluating the bioactivity of N7-substituted purines like this compound in enzyme inhibition assays?
- Methodological Answer :
- Positive/Negative Controls : Include known purine-based inhibitors (e.g., 6-thioguanine) and solvent-only controls.
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). For ATP-competitive enzymes, test under varying ATP concentrations to confirm mechanism .
- Structural Confirmation : Correlate bioactivity with regiochemistry (N7 vs. N9) using X-ray or NOESY NMR to rule out isomer interference .
Q. How should researchers refine X-ray crystallographic data for this compound when dealing with disordered ethyl groups or twinning?
- Methodological Answer :
- Disorder Handling : Split the ethyl group into two positions with occupancy refinement in SHELXL. Apply geometric restraints (AFIX 66) to maintain bond lengths/angles .
- Twinning : Use TWIN/BASF commands in SHELXL for detwinning. Validate with Hooft/Y R factors and check for pseudo-merohedral twinning using PLATON .
Q. What strategies distinguish N7 and N9 regioisomers during synthesis and characterization of this compound?
- Methodological Answer :
| Technique | N7-Isomer | N9-Isomer |
|---|---|---|
| ¹H NMR | C8-H singlet (~8.3 ppm) | C8-H downfield shift (~8.5–9.0 ppm) |
| ¹³C NMR | N7-ethyl: δ ~20 (CH₃), ~40 (CH₂) | N9-ethyl: δ ~15 (CH₃), ~35 (CH₂) |
| X-ray | Ethyl group orientation perpendicular to purine plane | Ethyl group coplanar with purine |
Data Analysis & Contradiction Management
Q. When encountering discrepancies in ¹H NMR integration ratios for this compound derivatives, what systematic approaches identify the source of error?
- Methodological Answer :
- Step 1 : Confirm sample purity via HRMS (e.g., unexpected adducts or solvates).
- Step 2 : Check for dynamic effects (e.g., rotational barriers in ethyl groups) using variable-temperature NMR.
- Step 3 : Cross-validate with 2D techniques (HSQC, HMBC) to assign overlapping signals .
- Step 4 : Replicate synthesis to rule out batch-specific impurities .
Tables for Key Data Interpretation
Table 1 : Expected ¹³C NMR Chemical Shifts for N7- vs. N9-Ethyl Substitution
| Carbon | N7-Ethyl (δ, ppm) | N9-Ethyl (δ, ppm) |
|---|---|---|
| Purine C4 | ~152 | ~148 |
| Purine C5 | ~144 | ~142 |
| CH₃ | ~20 | ~15 |
| CH₂ | ~40 | ~35 |
| Data derived from analogous purine derivatives . |
Table 2 : Crystallographic Refinement Metrics for Disordered Ethyl Groups
| Parameter | Acceptable Range |
|---|---|
| Occupancy Ratio | 0.6:0.4 to 0.7:0.3 |
| Bond Length SD (Å) | < 0.02 |
| R₁ (all data) | < 0.05 |
| Guidelines based on SHELXL best practices . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
